molecular formula C13H14N2O2 B183241 Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate CAS No. 81153-63-1

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Cat. No.: B183241
CAS No.: 81153-63-1
M. Wt: 230.26 g/mol
InChI Key: XAKCPDKGPSNLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Biological Activity

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, have been the focus of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for conferring diverse biological activities. The compound's structure can be represented as follows:

C12H13N3O2\text{C}_12\text{H}_{13}\text{N}_3\text{O}_2

This compound is synthesized through reactions involving hydrazine derivatives and β-keto esters, typically under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF710.5Apoptosis induction
NCI-H46015.2Cell cycle arrest
SF-26812.8Caspase activation

A recent study highlighted that this compound exhibited an IC50 value of 10.5 µM against MCF7 cells, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Research suggests that this compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases .

Additionally, the compound has been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Case Study: Anticancer Activity Evaluation

In a controlled study, researchers evaluated the effects of this compound on A549 lung cancer cells. The treatment resulted in significant cell death compared to untreated controls, with flow cytometry analysis confirming increased apoptosis rates following exposure to the compound for 48 hours.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, supporting its potential application in treating infections caused by resistant strains.

Properties

IUPAC Name

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCPDKGPSNLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372622
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81153-63-1
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 ml ethyl 2,4-dioxovalerate and 1.2 g phenyl hydrazine were dissolved in 20 ml acetic acid, followed by stirring at 100° C. for 2 hours. After evaporating acetic acid, ethyl acetate was added to the residue. The mixture was washed with aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and evaporated. The residue was subjected to silica gel column chromatography, to give 0.37 g of ethyl 3-methyl-1-phenyl-1H-5-pyrazolecarboxylate with hexane:ethyl acetate (14:1) and 0.46 g of ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate with hexane:ethyl acetate (9:1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.